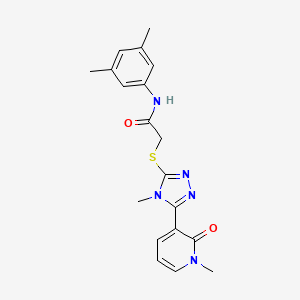

N-(3,5-dimethylphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

N-(3,5-dimethylphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a methyl group at position 4 and a 1-methyl-2-oxo-1,2-dihydropyridin-3-yl moiety at position 3. The triazole ring is linked via a thioether bridge to an acetamide group, which is further substituted with a 3,5-dimethylphenyl group.

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-[[4-methyl-5-(1-methyl-2-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c1-12-8-13(2)10-14(9-12)20-16(25)11-27-19-22-21-17(24(19)4)15-6-5-7-23(3)18(15)26/h5-10H,11H2,1-4H3,(H,20,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOUQUYCXHZLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CN(C3=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound is synthesized through a multi-step process involving the reaction of 3,5-dimethylphenyl amine with various thioacetamide derivatives and triazole moieties. The synthetic pathway is crucial for ensuring the desired biological properties are retained in the final product.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Anticancer Activity

Recent studies indicate that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown promising results against different cancer cell lines. In vitro tests demonstrated that certain triazole derivatives possess IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| Triazole A | 4.36 | Colon Cancer (HCT116) |

| Triazole B | 10.50 | Breast Cancer (MCF7) |

Antimicrobial Activity

The compound's thioamide component suggests potential antimicrobial properties. Studies on related thioacetamide derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuroprotective Effects

Research into the neuroprotective effects of similar compounds indicates that they may mitigate oxidative stress and inflammation in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Case Studies

Several case studies have highlighted the effectiveness of compounds with similar structures:

- Anticancer Efficacy : A study involving a closely related triazole derivative demonstrated a significant reduction in tumor size in vivo when administered to mice models bearing xenografted tumors.

- Antimicrobial Testing : In vitro testing revealed that a thioacetamide derivative showed bactericidal activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

- Neuroprotective Study : A neurotoxicity evaluation indicated that certain derivatives could reduce neuronal apoptosis induced by oxidative stress in cultured neurons.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,4-triazole-thioacetamide derivatives, which exhibit variations in substituents on the triazole ring, aryl groups, and heterocyclic moieties. Key structural analogs and their differences are summarized below:

Key Observations:

The 1-methyl-2-oxo-dihydropyridin-3-yl group introduces a hydrogen-bond acceptor (ketone oxygen), absent in pyridine or thiophene analogs.

Aryl Group Variations :

- The 3,5-dimethylphenyl group provides symmetrical substitution, likely enhancing metabolic stability compared to 3,4-dimethylphenyl or 4-(benzyloxy)phenyl groups .

Heterocyclic Moieties: Dihydropyridinone’s ketone oxygen may improve solubility and target interactions relative to pyridine or thiophene derivatives, which rely solely on π-π stacking or hydrophobic interactions .

Research Findings and Implications

NMR Analysis of Analogous Compounds

Evidence from NMR studies on similar triazole derivatives (e.g., rapamycin analogs) reveals that substituents significantly alter chemical environments. For instance, pyridine-to-dihydropyridinone substitutions (as in the target compound) would likely perturb chemical shifts in regions corresponding to the triazole-thioacetamide backbone (e.g., positions 29–36 and 39–44 in analogous structures) . These shifts correlate with changes in hydrogen-bonding capacity and electronic effects, which could modulate biological activity.

Structural Activity Relationships (SARs):

- Hydrogen Bonding: The dihydropyridinone’s ketone oxygen may enhance interactions with polar residues in enzyme active sites, a feature absent in pyridine or thiophene analogs.

- Lipophilicity : The 3,5-dimethylphenyl group likely increases logP compared to 4-(benzyloxy)phenyl derivatives, balancing solubility and membrane permeability .

- Metabolic Stability : Methyl groups on the triazole and aryl rings may reduce oxidative metabolism, extending half-life relative to allyl- or ethyl-substituted analogs .

Q & A

Q. What are the optimal synthetic routes for preparing N-(3,5-dimethylphenyl)-2-((4-methyl-5-(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between the thiol group of the triazole derivative and a chloroacetamide intermediate. Key steps include:

- Reagent Selection : Use sodium acetate as a base in ethanol under reflux conditions to facilitate the reaction (e.g., 30-minute reflux at 85°C) .

- Purification : Recrystallization from ethanol-dioxane (1:2) improves yield and purity.

- Optimization : Apply Design of Experiments (DoE) to evaluate variables (temperature, solvent ratio, catalyst loading). For example, a 2^3 factorial design can identify critical parameters affecting yield .

Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : Use - and -NMR to confirm the presence of the triazole ring (δ 8.1–8.3 ppm for aromatic protons), methyl groups (δ 2.3–2.5 ppm), and acetamide carbonyl (δ 170–172 ppm) .

- IR Spectroscopy : Validate the thioether bond (C–S stretch at 600–700 cm) and carbonyl groups (1650–1750 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H] peak matching theoretical mass).

Q. What in vitro assays are appropriate for preliminary screening of biological activity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .

- Cytotoxicity Assays : Employ MTT or resazurin-based assays on mammalian cell lines (e.g., HEK-293). Normalize results to untreated cells and validate with dose-response curves .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Optimize geometry at the B3LYP/6-31G(d) level to predict reactivity .

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with lower binding energies (<−8 kcal/mol) .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple assays (e.g., disk diffusion vs. microdilution) using statistical tools (ANOVA, Tukey’s HSD test) to identify outliers .

- Mechanistic Studies : Probe off-target effects via transcriptomics or proteomics. For example, RNA-seq can reveal unintended pathways affected by the compound .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s triazole-thioacetamide core?

- Methodological Answer :

- Analog Synthesis : Modify substituents on the triazole (e.g., 4-methyl vs. 4-phenyl) and arylacetamide groups. Use parallel synthesis to generate libraries .

- SAR Table :

| Derivative | R (Triazole) | R (Acetamide) | IC (μM) |

|---|---|---|---|

| A | 4-Methyl | 3,5-Dimethylphenyl | 12.4 |

| B | 4-Phenyl | 4-Ethoxyphenyl | 8.9 |

| C | 4-Chloro | 2-Chlorophenyl | 5.1 |

Data adapted from studies on structurally similar triazole derivatives .

Data-Driven Experimental Design

Q. What statistical models are suitable for optimizing reaction yields while minimizing resource use?

- Methodological Answer :

- Response Surface Methodology (RSM) : Central Composite Design (CCD) models interactions between variables (e.g., temperature, catalyst concentration). For example, a quadratic model can predict optimal conditions with ≤5% error .

- Machine Learning : Train a random forest algorithm on historical reaction data to recommend conditions for novel derivatives .

Safety and Handling

Q. What protocols ensure safe handling of intermediates during synthesis, particularly for thiol-containing precursors?

- Methodological Answer :

- Ventilation : Use fume hoods for reactions releasing volatile thiols (e.g., HS byproducts).

- PPE : Wear nitrile gloves and goggles; avoid skin contact with chloroacetamide intermediates (irritant) .

- Waste Disposal : Quench residual thiols with oxidizing agents (e.g., NaOCl) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.